molecular formula C29H43NO2S B1671131 Eflucimibe CAS No. 202340-45-2

Eflucimibe

Cat. No.: B1671131
CAS No.: 202340-45-2
M. Wt: 469.7 g/mol
InChI Key: ZXEIEKDGPVTZLD-NDEPHWFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Eflucimibe would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to monitor the concentration and purity of the final product. specific industrial production methods are not disclosed in the available sources.

Chemical Reactions Analysis

Types of Reactions

Eflucimibe undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications.

Comparison with Similar Compounds

Eflucimibe is compared with other ACAT inhibitors such as avasimibe, tamoxifen, and SAN 58035 . While all these compounds inhibit ACAT, this compound is unique in its high potency and efficacy at low concentrations . Similar compounds include:

    Avasimibe: Another ACAT inhibitor with similar applications in cardiovascular disease research.

    Tamoxifen: Known for its role in breast cancer treatment, also exhibits ACAT inhibitory activity.

    SAN 58035: An ACAT inhibitor studied for its effects on cholesterol metabolism.

This compound stands out due to its rapid and effective inhibition of ACAT, making it a promising candidate for further research and development .

Properties

CAS No.

202340-45-2

Molecular Formula

C29H43NO2S

Molecular Weight

469.7 g/mol

IUPAC Name

(2S)-2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32)/t28-/m0/s1

InChI Key

ZXEIEKDGPVTZLD-NDEPHWFRSA-N

Isomeric SMILES

CCCCCCCCCCCCS[C@@H](C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C

SMILES

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C

Canonical SMILES

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C

Appearance

Solid powder

202340-45-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide
benzeneacetamide, alpha-(dodecylthio)-N-(4-hydroxy- 2,3,5-trimethylphenyl)-, (alphaS)-
eflucimibe
F 12511
F-12511
F12511

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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